N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide
Description
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide is a synthetic compound featuring a cyclobutanecarboxamide core linked to a 3-fluorophenyl-substituted propyl chain and a 2-oxopiperidinyl moiety. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with trends in protease inhibition and kinase targeting, as seen in structurally related molecules (e.g., DDU86439, AZD1152) .
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c20-16-8-3-5-14(11-16)12-17(22-10-2-1-9-18(22)23)13-21-19(24)15-6-4-7-15/h3,5,8,11,15,17H,1-2,4,6-7,9-10,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYRGFICBNDWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a common method used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The conditions for these reactions are typically mild and environmentally friendly .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of carbon–carbon bonds .
Scientific Research Applications
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It has potential therapeutic effects and is studied for its role in drug development.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Aromatic Systems
The 3-fluorophenyl group in the target compound is a critical feature shared with DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide), a trypanosomal TRYS inhibitor (EC50: 6.9 ± 0.2 µM) . While DDU86439 incorporates an indazol-1-yl acetamide backbone, the target compound uses a cyclobutanecarboxamide core.
Cyclic Amide/Lactam Moieties
The 2-oxopiperidinyl group in the target compound resembles lactam systems in cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), a fungicide with a tetrahydrofuran-derived lactam . Cyprofuram’s cyclopropanecarboxamide core contrasts with the target compound’s cyclobutane ring.
Carboxamide Linkers
The cyclobutanecarboxamide group distinguishes the target compound from AZD1152 (a kinase inhibitor with a phosphate-linked quinazoline scaffold) . AZD1152 employs a 3-fluorophenylamino group but lacks cyclic carboxamide motifs. The target compound’s carboxamide linker may improve hydrogen-bonding interactions with catalytic residues in enzymes, similar to the role of carboxamides in flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), a fungicide .
Structural and Functional Analysis Table
Research Implications and Gaps
While the target compound’s structural features align with bioactive molecules in antiparasitic, antifungal, and anticancer contexts, direct pharmacological data are lacking. Key research priorities include:
Synthetic Optimization : Testing the impact of cyclobutane vs. cyclopropane carboxamide on solubility and target engagement.
Fluorine Positioning : Comparing 3-fluorophenyl efficacy to para/meta-substituted analogs (e.g., cyprofuram’s 3-chlorophenyl).
Lactam Interactions : Evaluating 2-oxopiperidinyl’s role in mimicking natural substrates (e.g., peptide bonds in protease inhibition).
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.4 g/mol. The compound features a cyclobutane ring, a fluorophenyl group, and a piperidine derivative, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Piperidinyl Intermediate : Utilizing reagents like sodium hydride (NaH) in solvents such as tetrahydrofuran (THF).
- Introduction of the Fluorophenyl Group : Achieved through nucleophilic substitution reactions with fluorobenzene and strong bases like potassium tert-butoxide (KOtBu).
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects such as:
- Inhibition of Enzymes : Potential inhibition of cyclooxygenase (COX) enzymes has been suggested, which could relate to anti-inflammatory properties.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by altering cell cycle dynamics and activating caspases.
Antitumor Activity
Preliminary studies indicate that this compound exhibits promising antitumor activity. For instance, related compounds have demonstrated significant inhibition rates against various cancer cell lines:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These results suggest that the compound could potentially serve as a lead in cancer therapeutics.
Neuropharmacological Effects
Research into similar piperidine derivatives indicates potential applications in treating neurological disorders. The modulation of neurotransmitter systems and receptor interactions may provide therapeutic avenues for conditions such as anxiety and depression.
Case Studies and Research Findings
- Study on COX Inhibition : In vitro analyses have shown that compounds with similar structures can selectively inhibit COX-1 and COX-2 enzymes, indicating potential anti-inflammatory applications .
- Antitumor Mechanisms : A study involving farnesyltransferase inhibitors demonstrated that structural analogs can induce apoptosis in HepG2 cells through mitochondrial pathways, suggesting that this compound may exhibit similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
